7-Fluoro-3-iodochromen-4-one
Description
Properties
Molecular Formula |
C9H4FIO2 |
|---|---|
Molecular Weight |
290.03 g/mol |
IUPAC Name |
7-fluoro-3-iodochromen-4-one |
InChI |
InChI=1S/C9H4FIO2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |
InChI Key |
MJVQUDSKIIWEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C(C2=O)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic strategy for 7-Fluoro-3-iodochromen-4-one involves the iodination of a fluorinated chromone precursor. The key step is selective electrophilic iodination at the 3-position of the chromen-4-one ring system, which retains the fluorine substituent at the 7-position.
- Starting Material: 7-Fluorochromen-4-one or its derivatives
- Iodinating Agents: Molecular iodine (I2), often in combination with oxidizing agents or catalysts
- Solvents: Acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF)
- Conditions: Mild to moderate temperatures (room temperature to 80 °C), sometimes under photochemical activation or in the presence of bases or silver salts
Reaction Analysis and Mechanistic Insights
Subsequent Functionalization
The iodine substituent at the 3-position serves as a versatile handle for further reactions:
- Substitution Reactions: Replacement of iodine with nucleophiles under appropriate conditions.
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki, Stille, or Sonogashira couplings to introduce various aryl or alkynyl groups.
- Oxidation/Reduction: Modifications of the chromen-4-one core to yield diverse derivatives.
Summary Table of Preparation Methods
Research Findings from Literature
- The iodination of fluorinated chromones is well-established with high regioselectivity at the 3-position using iodine and silver salts or iodine with bases.
- Photochemical methods provide a green alternative for iodination and subsequent coupling reactions without metal catalysts.
- The 7-fluoro substituent remains intact during iodination, allowing for selective functionalization at the 3-position.
- The iodinated product is a key intermediate in synthesizing bioactive flavonols and chalcones with potential pharmaceutical applications, including enzyme inhibition studies.
- Molecular docking and biological assays confirm the utility of 7-fluoro-3-iodochromen-4-one derivatives in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-iodochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Stille cross-coupling reactions, to form various arylated derivatives.
Common Reagents and Conditions:
Photochemical Reactions: Acetonitrile, mercury lamp.
Cross-Coupling Reactions: Palladium catalysts, boron reagents, and tetrathiophentins.
Major Products Formed:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-iodochromen-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, chromen-4-one derivatives have been shown to inhibit tyrosine protein kinase activity and α-glucosidases .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of 7-Fluoro-3-iodochromen-4-one, focusing on substituent variations and molecular properties:
*Hypothetical formula based on chromen-4-one scaffold.
†Calculated based on atomic weights.
Key Differences and Implications
Substituent Effects
Halogenation :
- Fluorine (Position 7): Present in all listed analogs, fluorine’s electronegativity enhances metabolic stability and bioavailability by forming strong C–F bonds. In 7-Fluoro-3-iodochromen-4-one, this substitution likely reduces oxidative degradation .
- Iodine (Position 3): Unlike smaller halogens (e.g., Cl, F), iodine introduces significant steric bulk and polarizability, which may improve binding to hydrophobic pockets in biological targets or facilitate halogen bonding .
- Aldehyde/Carbaldehyde: Compounds such as 7-Fluoro-4-oxochromene-3-carbaldehyde (C₁₀H₅FO₃) offer reactive sites for conjugation or further synthetic modifications, expanding their utility in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
